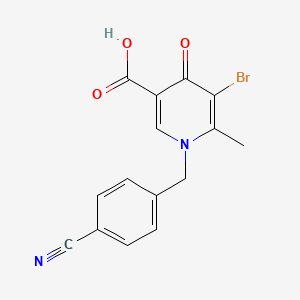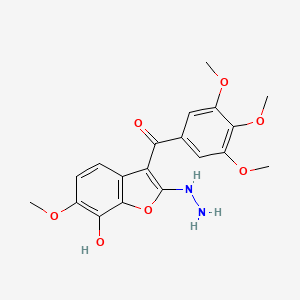
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is a boronic acid derivative that features a triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The incorporation of a triazole ring adds unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Boronic Acid Group: The triazole-containing intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the boronic acid group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions .
Biology
The compound’s triazole ring makes it a candidate for biological applications, including enzyme inhibition and as a ligand in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensor applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a triazole ring but different substituents.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Different triazole isomer and additional functional groups.
Uniqueness
The uniqueness of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid lies in its combination of a triazole ring and a boronic acid group, which imparts unique reactivity and binding properties, making it valuable in diverse applications.
Eigenschaften
Molekularformel |
C10H12BN3O3 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
[2-methoxy-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BN3O3/c1-17-9-3-2-7(4-8(9)11(15)16)5-10-12-6-13-14-10/h2-4,6,15-16H,5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
ACCBZPNKEGIDMP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)CC2=NC=NN2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Biphenyl-4-carboxylicacid {2-[4-(2-chloro-4-fluoro-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8322689.png)






![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
![Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)




